Anisyl propionate

Catalog No.
S568216
CAS No.
7549-33-9
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisyl propionate

CAS Number

7549-33-9

Product Name

Anisyl propionate

IUPAC Name

(4-methoxyphenyl)methyl propanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

YWIJRJQYADFRTL-UHFFFAOYSA-N

SMILES

CCC(=O)OCC1=CC=C(C=C1)OC

Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

anisyl propionate

Canonical SMILES

CCC(=O)OCC1=CC=C(C=C1)OC

Food Science and Flavoring:

  • Flavoring agent: Anisyl propionate is recognized as a Generally Recognized As Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) []. It contributes a fruity, floral, and vanilla-like aroma and taste, commonly used in food products like candies, ice creams, and beverages [].

Analytical Chemistry:

  • Reference standard: Due to its well-defined properties, anisyl propionate serves as a reference standard in various analytical techniques like chromatography. These techniques help identify and quantify other compounds in complex mixtures [].

Biological Activity Studies:

  • Antimicrobial and antifungal properties: Preliminary research suggests potential antimicrobial and antifungal properties of anisyl propionate. However, further studies are needed to validate these findings and understand the underlying mechanisms [].

Material Science Research:

  • Liquid crystal properties: Studies have explored the potential use of anisyl propionate in the development of liquid crystals, which are crucial components in various technological applications like displays and optoelectronics [].

Anisyl propionate is an organic compound with the molecular formula C₁₁H₁₄O₃. It is classified as an ester, specifically derived from anisyl alcohol and propionic acid. The compound is characterized by its pleasant aroma, making it valuable in the fragrance industry. Anisyl propionate appears as a colorless to pale yellow liquid and is known for its sweet, floral scent reminiscent of jasmine or other floral notes.

  • Toxicity: The FDA previously approved its use as a flavoring agent []. However, due to some safety concerns, its use is no longer sanctioned by the FDA [].
  • Flammability: Combustible liquid. Specific flash point data not available.
  • Reactivity: Can react with strong acids and bases to undergo hydrolysis [].
Typical of esters. Key reactions include:

  • Hydrolysis: Anisyl propionate can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into anisyl alcohol and propionic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of anisyl propionate with another alcohol, leading to the formation of different esters.
  • Reduction: Under specific conditions, anisyl propionate can be reduced to yield anisyl alcohol.

These reactions are significant for its use in synthetic organic chemistry and fragrance formulation.

Research indicates that anisyl propionate exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that anisyl propionate possesses antimicrobial effects against certain bacteria and fungi, making it a candidate for use in preservative formulations.
  • Aromatherapy

Anisyl propionate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of anisyl alcohol with propionic acid in the presence of an acid catalyst.
  • Enzymatic Synthesis: A more eco-friendly approach utilizes lipase enzymes to catalyze the esterification process, promoting higher yields and reducing by-products .
  • Transesterification: An alternative synthesis route involves reacting a different ester with anisyl alcohol to produce anisyl propionate.

Each method offers distinct advantages regarding yield, environmental impact, and operational complexity.

Anisyl propionate finds applications across various industries:

  • Fragrance Industry: Primarily used as a fragrance component in perfumes and personal care products due to its sweet floral scent.
  • Food Industry: Employed as a flavoring agent in food products.
  • Cosmetics: Incorporated into lotions, creams, and other cosmetic formulations for its aromatic properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activity.

Anisyl propionate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Ethyl vanillinC₈H₈O₃Stronger vanilla aroma; widely used as a flavoring agent.
Benzyl acetateC₉H₁₀O₂Fruity aroma; commonly used in food flavoring.
Methyl salicylateC₇H₈O₃Minty aroma; used in topical analgesics.
AnisoleC₈H₈OSweet, anise-like aroma; used as a solvent and fragrance.

Anisyl propionate's unique floral scent differentiates it from these compounds, making it particularly appealing for use in perfumery and cosmetics.

Physical Description

colourless to slightly yellow liquid with a sweet, fruity, floral, vanilla-like odou

XLogP3

2.7

Density

d15.5 1.08
1.070-1.086

UNII

IBJ5CR95MK

Other CAS

7549-33-9

Wikipedia

Anisyl propionate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzenemethanol, 4-methoxy-, 1-propanoate: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types